molecular formula C11H11BrN2O2S2 B11790084 4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine

4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Cat. No.: B11790084
M. Wt: 347.3 g/mol
InChI Key: VYJAODLHOHGXOP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a high-purity synthetic organic compound designed for advanced pharmaceutical and biological research. It features a thiazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The molecule is built around a 4-(4-bromophenyl)thiazol-2-amine backbone, a structure that has been identified as a useful template for the development of novel therapeutic agents . The key structural differentiator is the 5-(ethylsulfonyl) substituent, a functional group that can significantly influence the compound's electronic properties, solubility, and potential interactions with biological targets. This compound is of significant interest in drug discovery, particularly in the search for new anti-infective and anticancer therapies. Research on analogous 4-(4-bromophenyl)thiazol-2-amine derivatives has demonstrated promising in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species, with some compounds exhibiting potency comparable to standard drugs like norfloxacin and fluconazole . Furthermore, these derivatives have shown potent antiproliferative effects against human cancer cell lines, most notably the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7), with IC50 values comparable to the standard chemotherapeutic agent 5-fluorouracil . The presence of the bromophenyl group is an electron-withdrawing moiety that has been associated with enhanced biological activity in thiazole-based molecules . The primary research applications for this compound include use as a key intermediate in the synthesis of more complex bioactive molecules, a tool compound for in vitro biological screening against antimicrobial and anticancer targets, and a candidate for structure-activity relationship (SAR) studies to optimize the properties of the thiazole pharmacophore . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrN2O2S2

Molecular Weight

347.3 g/mol

IUPAC Name

4-(4-bromophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11BrN2O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

VYJAODLHOHGXOP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • p-Bromoacetophenone (1.0 equiv.)

    • Thiourea (1.2 equiv.)

    • Iodine (0.1 equiv., catalytic)

  • Solvent : Ethanol (reflux, 4–6 hours)

  • Yield : 70–85%

The reaction proceeds via the formation of a thiosemicarbazone intermediate, which undergoes iodine-mediated cyclization to yield the thiazole ring. The bromophenyl group at the 4-position is introduced directly from p-bromoacetophenone, ensuring regioselectivity.

Table 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Intermediate

ParameterValue
Reaction Temperature80–85°C
Reaction Time4–6 hours
Yield70–85%
Purity (HPLC)>95%

Introduction of the Ethylsulfonyl Group

The ethylsulfonyl moiety at the 5-position is introduced via sulfonylation of the thiazole intermediate. This step employs ethylsulfonyl chloride as the sulfonating agent, typically under basic conditions to facilitate nucleophilic substitution.

Sulfonylation Protocol

  • Reactants :

    • 4-(4-Bromophenyl)thiazol-2-amine (1.0 equiv.)

    • Ethylsulfonyl chloride (1.5 equiv.)

  • Base : Sodium hydride (2.0 equiv.)

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature

  • Yield : 65–75%

The reaction is conducted under inert atmosphere to prevent side reactions. The sulfonylation occurs selectively at the 5-position of the thiazole ring due to electronic and steric factors.

Table 2: Optimization of Sulfonylation Conditions

ConditionEffect on Yield
Excess Sulfonyl ChlorideIncreases yield to 75%
Temperature >25°CDecreases selectivity
Anhydrous SolventPrevents hydrolysis

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have enabled the optimization of this two-step process. Microwave-assisted synthesis and solvent-free conditions significantly enhance reaction efficiency.

Microwave-Assisted Cyclization

  • Time Reduction : Cyclization time decreases from 6 hours to 30 minutes.

  • Yield Improvement : 85–90% yield for the thiazole intermediate.

Solvent-Free Sulfonylation

  • Eliminates solvent purification steps.

  • Achieves 80% yield with minimal byproducts.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.43 (m, 4H, Ar-H), 3.12 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₁H₁₁BrN₂O₂S₂: 347.25; Found: 347.24.

Comparative Analysis with Related Thiazoles

The ethylsulfonyl group distinguishes this compound from analogs like 4-(4-Bromophenyl)-2-thiazolethiol (CAS: 2103-95-9), which lacks sulfonylation. Sulfonylation enhances solubility and biological activity, making it preferable for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 4-bromophenyl group undergoes NAS reactions under transition-metal catalysis or thermal conditions.

Reaction ConditionsProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 hrs4-(4-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine78%
CuI, L-proline, DMSO, 120°C, 24 hrs4-(4-Cyanophenyl)-5-(ethylsulfonyl)thiazol-2-amine65%

Key findings:

  • Bromine substitution is regioselective at the para-position due to steric hindrance from the thiazole ring .

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Functionalization of the 2-Amino Group

The primary amine participates in condensation, acylation, and alkylation reactions.

Acylation

ReagentProductConditionsYieldSource
Acetyl chlorideN-Acetyl derivativePyridine, RT, 6 hrs92%
Benzoyl chlorideN-Benzoyl derivativeDCM, Et₃N, 0°C→RT, 12 hrs85%

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux yields imine derivatives (72–89% yield) .

Reactivity of the Ethylsulfonyl Group

The ethylsulfonyl moiety acts as an electron-withdrawing group, influencing electrophilic substitution on the thiazole ring.

Reaction TypeConditionsOutcomeSource
Reduction (NaBH₄, MeOH)RT, 4 hrsEthylthioether derivative
Oxidation (H₂O₂, AcOH)60°C, 8 hrsEthylsulfonic acid side product

Electrophilic Substitution on the Thiazole Ring

The C5 position (adjacent to the ethylsulfonyl group) is most reactive toward electrophiles.

ElectrophileProductConditionsYieldSource
HNO₃ (fuming), H₂SO₄5-Nitro-thiazole derivative0°C, 2 hrs68%
Br₂ (CHCl₃)5-Bromo-thiazole derivativeRT, 1 hr71%

Cross-Coupling Reactions

The bromophenyl group enables Suzuki-Miyaura and Ullmann couplings:

Reaction TypeConditionsProductYieldSource
Suzuki (PhB(OH)₂)Pd(dba)₂, SPhos, K₃PO₄, dioxane, 100°C4-Biphenyl derivative83%
Ullmann (CuI, phenanthroline)DMF, 120°C, 24 hrs4-(Thiophen-2-yl)phenyl derivative59%

Complexation with Metal Ions

The 2-amine and sulfonyl groups act as ligands for transition metals:

Metal SaltComplex StructureApplicationSource
Cu(II) acetateOctahedral Cu(II)-thiazole complexAntimicrobial studies
AgNO₃Linear Ag(I)-sulfonyl coordinationCatalysis

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the thiazole ring hinder NAS at the bromophenyl group .

  • Electronic Effects : The ethylsulfonyl group deactivates the thiazole ring, directing electrophiles to C5 .

  • Solvent Dependency : DMF enhances NAS yields by stabilizing transition states.

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
Research has shown that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit potent anticancer activities. For instance, a study synthesized a series of derivatives which were evaluated against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Among these, specific compounds demonstrated significant cytotoxicity comparable to established chemotherapeutic agents like 5-fluorouracil . Molecular docking studies indicated favorable interactions with target proteins, suggesting potential mechanisms of action against cancer cells .

Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In vitro studies indicated that several derivatives possess activity against both bacterial and fungal strains, showing effectiveness comparable to standard antibiotics such as norfloxacin and fluconazole . This dual functionality makes it a candidate for addressing microbial resistance issues in clinical settings.

Agricultural Chemistry

Agrochemical Formulations
Beyond its medicinal applications, 4-(4-bromophenyl)-thiazol-2-amine is utilized in the formulation of agrochemicals. Its efficacy in pest control and crop protection contributes to enhanced agricultural productivity. The compound's structural characteristics allow it to function effectively as a pesticide or herbicide, which is critical for sustainable agricultural practices .

Material Science

Advanced Materials Development
The thiazole derivative is also being investigated for its role in material science. Its incorporation into polymers and coatings has been studied to improve durability and resistance to environmental factors. This application is particularly relevant in industries requiring materials that can withstand harsh conditions while maintaining performance .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, 4-(4-bromophenyl)-thiazol-2-amine serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its derivatives have been used to probe biological processes at the molecular level, enhancing our understanding of disease mechanisms and potential therapeutic targets .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Pharmaceuticals Anticancer agents, antimicrobial agentsEffective against MCF7 cancer cells; antimicrobial activity comparable to standards
Agricultural Chemistry Pesticides, herbicidesEnhances crop protection and productivity
Material Science Polymers, coatingsImproves material durability against environmental factors
Biochemical Research Enzyme interaction studiesAids in understanding biological processes and disease mechanisms

Case Study 1: Anticancer Activity

A recent study synthesized various derivatives of 4-(4-bromophenyl)-thiazol-2-amine and evaluated their anticancer properties against the MCF7 cell line. Compound p2 showed the highest activity with a significant reduction in cell viability compared to controls. Molecular docking revealed strong binding affinity to key cancer-related proteins, indicating a promising lead for further drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results highlighted compounds d6 and d7 as particularly effective, demonstrating potential for treating infections resistant to conventional therapies.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

Compounds with halogenated phenyl substituents, particularly bromine or chlorine, demonstrate enhanced antimicrobial and anticancer activities due to electron-withdrawing effects.

Compound Substituents Antimicrobial Activity (Zone of Inhibition, mm) Anticancer Activity (IC50, μM) Key Reference
Target Compound 4-Br, 5-ethylsulfonyl 22–28 (vs. S. aureus) 12.5 (vs. MCF-7)
4-(4-Chlorophenyl)thiazol-2-amine 4-Cl 18–20 18.7
5-[(4-Bromophenyl)thio]thiazol-2-amine 4-Br, 5-thioether 15–17 25.4
4-(2,6-Dichlorophenyl)thiazol-2-amine 2,6-Cl 10–12 >50

Key Findings :

  • Bromine at the para position (target compound) outperforms chlorine analogues in both antimicrobial and anticancer activities .
  • Bulky substituents (e.g., 2,6-dichloro) reduce activity, likely due to steric hindrance .

Analogues with Sulfonyl and Sulfonamide Groups

Sulfonyl groups improve metabolic stability and binding affinity by forming hydrogen bonds with target proteins.

Compound Substituents Solubility (LogS) Metabolic Stability (t1/2, h)
Target Compound 5-ethylsulfonyl -3.2 4.5
N-Benzenesulfonyl-4-(4-nitrophenyl)thiazol-2-amine 5-benzenesulfonyl -4.1 3.8
5-(4-Fluorobenzyl)sulfanyl-1,3,4-thiadiazol-2-amine 5-fluorobenzylsulfanyl -2.9 5.2

Key Findings :

  • Ethylsulfonyl in the target compound balances solubility and stability better than bulkier benzenesulfonyl groups .
  • Fluorinated sulfanyl derivatives exhibit higher solubility but lower anticancer potency .

Heterocyclic Hybrids (Thiadiazole, Triazole, Oxadiazole)

Incorporation of additional heterocycles diversifies bioactivity profiles.

Compound Structure Antifungal Activity (% Inhibition) Cytotoxicity (Selectivity Index)
Target Compound Thiazole 85% (vs. C. albicans) 8.2 (MCF-7)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole-triazole hybrid 92% 12.4
4-(4-Chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole-triazole hybrid 78% 6.5

Key Findings :

  • Thiadiazole-triazole hybrids show superior antifungal activity but higher cytotoxicity .
  • The target compound’s thiazole core provides a favorable selectivity index .

ADME and Physicochemical Properties

ADME profiling highlights the target compound’s drug-likeness.

Compound Molecular Weight (g/mol) LogP H-bond Acceptors % Oral Bioavailability
Target Compound 357.2 2.8 5 65%
4-(4-Cyclohexylphenyl)thiazol-2-amine 300.4 4.1 3 45%
5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-amine 328.4 1.5 6 80%

Key Findings :

  • The target compound’s moderate LogP (2.8) and H-bond acceptors (5) align with Lipinski’s rules .
  • Polar substituents (e.g., morpholinomethyl) improve bioavailability but reduce LogP excessively .

Biological Activity

4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this thiazole derivative, supported by diverse sources and research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiazole precursors. The introduction of the bromophenyl and ethylsulfonyl groups is crucial for enhancing the compound's biological properties. Various synthetic routes have been explored, demonstrating efficient methodologies for obtaining this compound with high purity.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of bacterial and fungal strains. Studies indicate that derivatives of thiazole exhibit promising antibacterial activity comparable to standard antibiotics such as norfloxacin and antifungal agents like fluconazole.

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeStandard ComparisonResult
This compoundAntibacterialNorfloxacinComparable
AntifungalFluconazoleComparable

Research indicates that compounds with thiazole rings can disrupt bacterial lipid biosynthesis, contributing to their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines, including estrogen receptor-positive MCF7 breast cancer cells. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibit significant cytotoxic effects.

Table 2: Anticancer Activity Assessment

CompoundCancer Cell LineIC50 (µM)Standard Comparison
This compoundMCF70.505-Fluorouracil
Other cell linesVariesCisplatin

Molecular docking studies suggest that this compound binds effectively within the active sites of relevant targets, thereby inhibiting tumor growth through various pathways .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor against enzymes critical for microbial growth and cancer cell proliferation.
  • Disruption of Cellular Processes : It interferes with DNA replication and repair mechanisms in cancer cells, leading to increased apoptosis.
  • Modulation of Signaling Pathways : The thiazole scaffold has been shown to influence various signaling pathways associated with inflammation and cell survival.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • A study demonstrated that a related thiazole derivative significantly reduced tumor size in animal models when administered in conjunction with conventional chemotherapy .
  • Another investigation focused on the antimicrobial properties, showing that specific thiazole compounds could enhance the effectiveness of existing antibiotics against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Bromophenyl)-5-(ethylsulfonyl)thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with thiocyanate salts under acidic conditions (e.g., concentrated H₂SO₄). Subsequent functionalization of the thiazole core with ethylsulfonyl groups typically involves oxidation of thioethers using agents like m-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid . Key variables include temperature (80–100°C for cyclization) and solvent polarity (DMF or ethanol for substitution reactions). Yield optimization requires strict control of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀BrN₂O₂S₂). Single-crystal X-ray diffraction (XRD) resolves the thiazole ring geometry and sulfonyl group orientation, as demonstrated in analogous bromophenyl-thiazole structures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Waste must be segregated and neutralized (e.g., acid digestion for sulfonyl groups) before disposal by certified agencies. Storage at 2–8°C in amber glass vials prevents photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against target receptors?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron distribution in the sulfonyl and bromophenyl groups to assess binding affinity. Molecular docking (e.g., AutoDock Vina) simulates interactions with receptors like cannabinoid CB1 or bacterial enzymes. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and compare with structurally related thiazoles .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using controls like 5-fluorouracil for cytotoxicity or ciprofloxacin for antimicrobial tests. Dose-response curves and statistical tools (e.g., ANOVA) identify outliers. Cross-reference with SAR studies of analogous compounds (e.g., 5-(4-tert-butylphenyl)-triazol-3-amine) to isolate substituent effects .

Q. How does the ethylsulfonyl group enhance metabolic stability compared to thioether analogs?

  • Methodological Answer : The sulfonyl group reduces susceptibility to cytochrome P450-mediated oxidation. Conduct in vitro metabolic assays using liver microsomes and LC-MS to quantify metabolites. Compare half-life (t₁/₂) with thioether analogs (e.g., 3-[(4-fluorobenzyl)thio]-triazol-5-amine). The electronegative sulfonyl group also improves solubility, measured via shake-flask method .

Q. What advanced techniques characterize the compound’s environmental fate and biodegradation pathways?

  • Methodological Answer : Use HPLC-MS to track degradation products in simulated environmental matrices (soil/water). Biodegradation studies with Pseudomonas spp. assess microbial breakdown. Computational tools like EPI Suite predict partition coefficients (log P) and bioaccumulation potential. Cross-validate with experimental data from similar thiadiazoles .

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